1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea
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Overview
Description
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl-substituted phenyl group, a quinoline moiety, and a bicyclic azabicyclo octane system. These structural features contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the trifluoromethyl-substituted phenyl group, followed by the synthesis of the quinoline moiety. The azabicyclo octane system is then introduced through a series of reactions, including cyclization and functional group transformations. The final step involves the coupling of these intermediates to form the desired urea compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar phenyl group but lacks the trifluoromethyl and quinoline moieties, resulting in different chemical and biological properties.
Methyl benzoate: Although structurally different, it shares some functional group similarities and is used in various chemical and biological applications.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C29H28F6N4O2 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17+,25+,26+/m1/s1 |
InChI Key |
QGLQHRHYJCQTQI-ZSMYEMOWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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